molecular formula C9H12OS B2857007 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol CAS No. 51632-08-7

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol

Cat. No.: B2857007
CAS No.: 51632-08-7
M. Wt: 168.25
InChI Key: IVGGIPRWOPTYOJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is an organic compound that belongs to the class of benzothiophenes This compound is characterized by a benzene ring fused with a thiophene ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the benzene or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

    Oxidation: Formation of benzothiophene-2-carboxylic acid.

    Reduction: Formation of tetrahydrobenzothiophene derivatives.

    Substitution: Formation of halogenated benzothiophene derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler structure without the methanol group.

    Tetrahydrobenzothiophene: Lacks the methanol substitution.

    Benzothiophene-2-carboxylic acid: An oxidized derivative of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.

Uniqueness

This compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,10H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGGIPRWOPTYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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